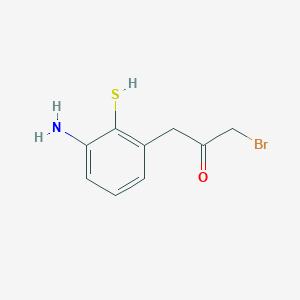![molecular formula C16H23BrN2O4S B14066005 tert-Butyl (3R)-3-[(4-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate CAS No. 1002360-19-1](/img/structure/B14066005.png)
tert-Butyl (3R)-3-[(4-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperidinecarboxylic acid, 3-[[(4-bromophenyl)sulfonyl]amino]-, 1,1-dimethylethyl ester, (3R)- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a bromophenyl group, and a sulfonyl amino group. It is often used in the synthesis of pharmaceuticals and other organic compounds due to its reactivity and stability.
Méthodes De Préparation
One common method involves the reaction of piperidine with 4-bromobenzenesulfonyl chloride in the presence of a base, followed by esterification with tert-butyl chloroformate . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated equipment and continuous flow processes to increase efficiency and yield.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or alkoxides. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Applications De Recherche Scientifique
1-Piperidinecarboxylic acid, 3-[[(4-bromophenyl)sulfonyl]amino]-, 1,1-dimethylethyl ester, (3R)- has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands.
Medicine: This compound is a precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to modulate biological pathways. The bromophenyl and sulfonyl amino groups are key to its reactivity, allowing it to form strong interactions with target proteins and enzymes .
Comparaison Avec Des Composés Similaires
Similar compounds include:
1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester: This compound is used in the development of PROTACs for targeted protein degradation.
1-Piperidinecarboxylic acid, 3-(4-amino-2,3-dihydro-2-oxo-1H-imidazo[4,5-c]pyridin-1-yl)-, 1,1-dimethylethyl ester, (3R)-: Used in similar synthetic applications.
1-Piperidinecarboxylic acid, 3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-, 1,1-dimethylethyl ester, (3R)-: Another related compound with applications in medicinal chemistry.
The uniqueness of 1-Piperidinecarboxylic acid, 3-[[(4-bromophenyl)sulfonyl]amino]-, 1,1-dimethylethyl ester, (3R)- lies in its specific functional groups, which confer distinct reactivity and biological activity, making it a valuable tool in various fields of research.
Propriétés
Numéro CAS |
1002360-19-1 |
|---|---|
Formule moléculaire |
C16H23BrN2O4S |
Poids moléculaire |
419.3 g/mol |
Nom IUPAC |
tert-butyl (3R)-3-[(4-bromophenyl)sulfonylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23BrN2O4S/c1-16(2,3)23-15(20)19-10-4-5-13(11-19)18-24(21,22)14-8-6-12(17)7-9-14/h6-9,13,18H,4-5,10-11H2,1-3H3/t13-/m1/s1 |
Clé InChI |
WSNDRGOFHGLJOC-CYBMUJFWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC[C@H](C1)NS(=O)(=O)C2=CC=C(C=C2)Br |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC(C1)NS(=O)(=O)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


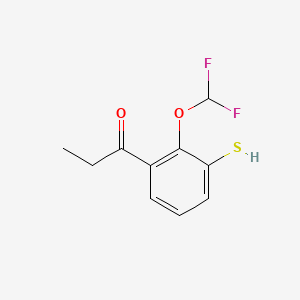

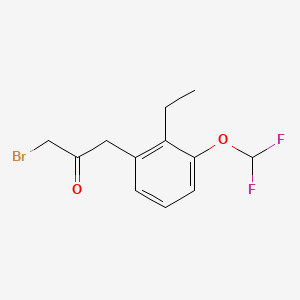



![N-(3-chlorophenyl)-1-methyl-7-(4-morpholinylcarbonyl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B14065965.png)


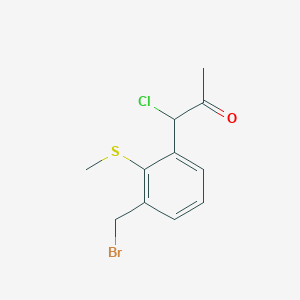
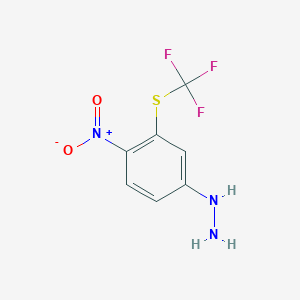
![7-Chloro-4-ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14065981.png)

